molecular formula C17H23NO2 B13428520 Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13428520
M. Wt: 273.37 g/mol
InChI Key: LENIHRXWROTYBP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of benzylamine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired tetrahydropyridine ring system. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-a)pyridine-3-carboxylate

Uniqueness

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its structure provides a versatile platform for further modifications and applications in various fields .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3

InChI Key

LENIHRXWROTYBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C=CC(N1CC2=CC=CC=C2)C)C

Origin of Product

United States

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